molecular formula C17H25BN2O3 B1415870 3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2246669-45-2

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No. B1415870
CAS RN: 2246669-45-2
M. Wt: 316.2 g/mol
InChI Key: RZULNZJFRXBTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CMTU) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. CMTU has been used in a variety of lab experiments, such as the synthesis of new compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group, like the one , are often synthesized and characterized through various methods. These compounds have been obtained through multi-step substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) is used to calculate their molecular structures, confirming consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Crystallographic and Conformational Analyses

  • The molecular electrostatic potential and frontier molecular orbitals of such compounds are investigated through DFT, revealing some of their physicochemical properties. These analyses provide insights into the conformational aspects of the molecules and their electronic properties, which are crucial for understanding their reactivity and potential applications (P. Huang et al., 2021).

Boronated Compounds and Cytotoxicity

  • The synthesis of boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl groups, is of interest due to their potential applications in fields like medicine. These compounds' cytotoxicities and cellular uptake have been investigated, which is significant for their potential use in cancer research and treatment (Morrison et al., 2010).

Corrosion Inhibition

  • Some derivatives of 1,3,5-triazinyl urea have shown effective corrosion inhibition properties for mild steel in acidic solutions. These compounds' inhibition mechanisms are studied using various electrochemical techniques, which could provide insights into the potential industrial applications of similar urea derivatives (Mistry et al., 2011).

Synthesis Methods

  • The synthesis methods for producing derivatives with the tetramethyl-1,3,2-dioxaborolan-2-yl group, such as through Pd-catalyzed borylation, are crucial in understanding the compound's formation and potential modifications for desired applications (Takagi & Yamakawa, 2013).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-9-14(10-8-13)20-15(21)19-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZULNZJFRXBTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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